N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

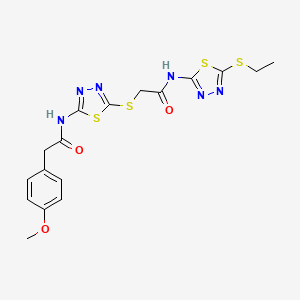

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a bis-thiadiazole derivative featuring:

- Thiadiazole cores: Two 1,3,4-thiadiazole rings connected via a thioether (-S-) linkage.

- Substituents:

- Ethylthio group (-S-C₂H₅) at position 5 of the first thiadiazole.

- 4-Methoxyphenyl acetamide moiety on the second thiadiazole, introducing aromatic and electron-donating methoxy groups.

This compound belongs to a class of bioactive thiadiazole derivatives, which are extensively studied for their anticancer, antimicrobial, and enzyme-inhibitory properties . Its synthesis likely involves coupling thiadiazole intermediates via nucleophilic substitution or amidation reactions, as seen in analogous compounds .

Properties

IUPAC Name |

N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3S4/c1-3-27-16-22-21-15(29-16)19-13(25)9-28-17-23-20-14(30-17)18-12(24)8-10-4-6-11(26-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,18,20,24)(H,19,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZRMZOQNNLWFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex compound that incorporates the 1,3,4-thiadiazole moiety. This structural feature is known for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. This article explores the biological activity of this compound through various studies and findings.

Biological Activity Overview

The biological activities associated with 1,3,4-thiadiazole derivatives are extensive. These compounds have been studied for their potential in treating various diseases due to their ability to interact with biological targets effectively.

Key Activities:

- Antimicrobial Activity: Many thiadiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown promising results against pathogens such as Xanthomonas oryzae and Fusarium graminearum .

- Anticancer Activity: The compound has potential anticancer effects as seen in studies where related thiadiazole derivatives inhibited cancer cell lines such as HepG-2 and A-549. The mechanism of action often involves the inhibition of DNA synthesis and targeting key kinases involved in tumorigenesis .

- Anti-inflammatory and Antitubercular Effects: Research indicates that thiadiazole derivatives also possess anti-inflammatory properties and can be effective against Mycobacterium tuberculosis, demonstrating their versatility in therapeutic applications .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives similar to this compound.

Study 1: Antimicrobial Evaluation

A study synthesized various 1,3,4-thiadiazole derivatives and evaluated their antimicrobial activity. Notably, compounds exhibiting the ethylthio group showed enhanced antibacterial effects against Xanthomonas oryzae at concentrations as low as 100 μg/mL .

| Compound | Pathogen | Inhibition Rate (%) |

|---|---|---|

| 51m | X. oryzae pv. oryzicola | 30% |

| 51m | X. oryzae pv. oryzae | 56% |

Study 2: Anticancer Activity

Another investigation into a series of thiadiazole derivatives revealed significant anticancer activity against breast cancer cell lines. The most potent compounds demonstrated IC50 values lower than those of standard treatments like cisplatin .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A | MDA-MB-231 | 3.3 |

| B | HEK293T | 34.71 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Many thiadiazoles inhibit enzymes critical for pathogen survival.

- DNA Interaction: Some derivatives interfere with DNA replication processes in cancer cells.

- Modulation of Signaling Pathways: Thiadiazoles can impact various signaling pathways involved in inflammation and cancer progression .

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiadiazole structures can exhibit significant activity against various bacterial strains. For instance:

- Study Findings : One study highlighted that certain thiadiazole derivatives demonstrated notable antibacterial effects against pathogens such as Xanthomonas oryzae and Rhizoctonia solani, with inhibition rates exceeding those of standard bactericides at specific concentrations .

- Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of thiadiazoles to disrupt microbial cell functions or inhibit essential metabolic pathways. The presence of sulfur and nitrogen in their structure contributes to their reactivity and interaction with biological molecules.

Anticancer Properties

The anticancer potential of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide has been investigated through various in vitro studies:

- Cell Line Studies : In vitro assays using cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer) have shown that thiadiazole derivatives can induce apoptosis and inhibit cell proliferation. For example, specific derivatives exhibited IC50 values indicating effective anti-proliferative activity .

- Molecular Mechanisms : The mechanism by which these compounds exert their effects may involve the modulation of cell cycle dynamics and induction of apoptotic pathways. This suggests a potential for development into lead compounds for anticancer drug formulations .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require optimization of conditions such as temperature and solvent choice to achieve high yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are employed to confirm the structural integrity of the synthesized compounds.

Toxicity Evaluation

In addition to their therapeutic potentials, toxicity assessments are crucial for evaluating the safety profiles of these compounds:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring and thioether linkages are susceptible to nucleophilic attack, particularly under basic or acidic conditions. Key reactions include:

Oxidation Reactions

The sulfur atoms in the thioether and thiadiazole moieties undergo oxidation under controlled conditions:

Cyclization and Rearrangement

The compound’s bifunctional structure enables intramolecular cyclization:

Condensation and Cross-Coupling

The acetamide and aromatic methoxy groups participate in coupling reactions:

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound reacts with biological nucleophiles:

| Target | Reactive Site | Interaction | Implications |

|---|---|---|---|

| Cysteine residues | Thioether (–S–) | Disulfide bond formation | Irreversible enzyme inhibition observed in kinase assays. |

| DNA alkylation | Electrophilic thiadiazole ring | Covalent binding to guanine bases | Anticancer activity linked to DNA cross-linking. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The table below compares the target compound with key analogs based on substituents, molecular weight, and bioactivity:

*Calculated based on molecular formula C₁₈H₂₀N₆O₂S₄.

Key Observations:

Substituent Impact on Bioactivity: Anticancer Activity: Compound 4y (p-tolylamino substituent) exhibits potent cytotoxicity against breast (MCF-7) and lung (A549) cancer cells, with IC₅₀ values lower than cisplatin . The target compound’s 4-methoxyphenyl group may enhance DNA intercalation or kinase inhibition, but activity data are unavailable. Electron-Donating Groups: The 4-methoxy group in the target compound and 4i improves solubility and bioavailability compared to halogenated analogs (e.g., 4j with 4-ClPh) .

Synthetic Yields :

- Analogs like 4.8 (89.4% yield) and 4.9 (74.4% yield) in highlight high efficiency in thiadiazole functionalization via nucleophilic substitution . The target compound likely employs similar methods.

Thermal Stability :

Research Findings and Mechanistic Insights

Anticancer Mechanisms

Antimicrobial Potential

- Thiadiazine-Thione Hybrids : Compound 5a shows broad-spectrum antimicrobial activity, suggesting the target compound’s ethylthio group could similarly disrupt bacterial membranes .

Q & A

Basic Research Questions

Q. What is the general synthetic pathway for synthesizing N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example:

- Step 1: React 5-substituted-1,3,4-thiadiazol-2-amine derivatives with chloroacetyl chloride in acetone under reflux to form intermediates.

- Step 2: Couple intermediates with thiol-containing derivatives (e.g., 5-(substituted-amino)-1,3,4-thiadiazole-2-thiols) using anhydrous potassium carbonate as a base.

- Step 3: Purify via recrystallization (ethanol or acetone) and confirm purity via TLC .

Q. How are spectroscopic techniques (FT-IR, NMR, MS) applied to characterize this compound?

- Methodological Answer :

- FT-IR : Identify key functional groups (e.g., C=O at ~1650–1700 cm⁻¹, N-H at ~3200–3400 cm⁻¹) .

- ¹H/¹³C NMR : Assign protons and carbons in the thiadiazole core (e.g., thiadiazole protons at δ 7.5–8.5 ppm in CDCl₃) and acetamide side chains (e.g., methyl groups at δ 2.1–2.5 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., cleavage at sulfide bonds) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiadiazole ring) influence anticancer activity?

- Methodological Answer :

- SAR Studies : Synthesize derivatives with varying substituents (e.g., ethylthio vs. benzylthio groups) and evaluate cytotoxicity (e.g., IC₅₀ values against HeLa cells) .

- Case Study : Derivatives with electron-withdrawing groups (e.g., nitro or chloro) exhibit enhanced pro-apoptotic activity due to increased electrophilicity of the thiadiazole core .

- Data Contradiction : Some hydrophobic substituents improve membrane permeability but reduce solubility, requiring a balance in structural design .

Q. What strategies resolve discrepancies between computational docking predictions and experimental bioactivity results?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR or tubulin). Compare predicted binding affinities with experimental IC₅₀ values .

- Troubleshooting : If docking overestimates activity, validate with MD simulations to assess binding stability or re-examine protonation states of heterocyclic nitrogen atoms .

- Example : A derivative predicted to bind tightly to EGFR showed low experimental activity due to poor cellular uptake, resolved by adding a PEGylated side chain .

Q. How can reaction conditions be optimized to improve yield and purity during large-scale synthesis?

- Methodological Answer :

- Solvent Screening : Compare polar aprotic solvents (DMF, acetone) for coupling reactions. Acetone reduces byproducts but requires longer reaction times .

- Catalyst Optimization : Use K₂CO₃ instead of Na₂CO₃ for higher yields in thiol-alkylation steps .

- Scaling Challenges : For gram-scale synthesis, employ slow cooling during recrystallization to avoid amorphous precipitates .

Methodological Challenges and Solutions

Q. What analytical methods are critical for verifying the regioselectivity of thiadiazole substitutions?

- Answer :

- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., confirm sulfur vs. nitrogen positions in the thiadiazole ring) .

- NOESY NMR : Detect spatial proximity between substituents (e.g., ethylthio groups and adjacent protons) to confirm regiochemistry .

Q. How do solvent polarity and pH affect the stability of the acetamide moiety during storage?

- Answer :

- Stability Studies : Store the compound in anhydrous ethanol (pH 6–7) to prevent hydrolysis of the acetamide group. Avoid DMSO, which accelerates degradation at room temperature .

- Accelerated Testing : Use HPLC to monitor degradation products (e.g., free thiols or carboxylic acids) under stress conditions (40°C, 75% humidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.